molecular formula C17H28N3O7PS2 B13810532 tert-butyl 2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-diethoxyphosphinothioyloxy-2-oxoethylidene]amino]oxy-2-methylpropanoate

tert-butyl 2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-diethoxyphosphinothioyloxy-2-oxoethylidene]amino]oxy-2-methylpropanoate

Cat. No.: B13810532
M. Wt: 481.5 g/mol
InChI Key: JGMHZIHMNAXXPH-UDWIEESQSA-N
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Description

tert-Butyl 2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-diethoxyphosphinothioyloxy-2-oxoethylidene]amino]oxy-2-methylpropanoate is a complex organic compound that features a tert-butyl group, an amino-thiazole ring, and a diethoxyphosphinothioyloxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-diethoxyphosphinothioyloxy-2-oxoethylidene]amino]oxy-2-methylpropanoate typically involves multiple stepsThe final step involves the addition of the tert-butyl group under controlled conditions to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure consistency and scalability. The process would likely include rigorous purification steps such as recrystallization or chromatography to achieve the required purity levels for research and application purposes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-diethoxyphosphinothioyloxy-2-oxoethylidene]amino]oxy-2-methylpropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

tert-Butyl 2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-diethoxyphosphinothioyloxy-2-oxoethylidene]amino]oxy-2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of tert-butyl 2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-diethoxyphosphinothioyloxy-2-oxoethylidene]amino]oxy-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-diethoxyphosphinothioyloxy-2-oxoethylidene]amino]oxy-2-methylpropanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H28N3O7PS2

Molecular Weight

481.5 g/mol

IUPAC Name

tert-butyl 2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-diethoxyphosphinothioyloxy-2-oxoethylidene]amino]oxy-2-methylpropanoate

InChI

InChI=1S/C17H28N3O7PS2/c1-8-23-28(29,24-9-2)26-13(21)12(11-10-30-15(18)19-11)20-27-17(6,7)14(22)25-16(3,4)5/h10H,8-9H2,1-7H3,(H2,18,19)/b20-12+

InChI Key

JGMHZIHMNAXXPH-UDWIEESQSA-N

Isomeric SMILES

CCOP(=S)(OCC)OC(=O)/C(=N/OC(C)(C)C(=O)OC(C)(C)C)/C1=CSC(=N1)N

Canonical SMILES

CCOP(=S)(OCC)OC(=O)C(=NOC(C)(C)C(=O)OC(C)(C)C)C1=CSC(=N1)N

Origin of Product

United States

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